N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide
Description
N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide is a structurally complex acetamide derivative featuring a substituted imidazolidinone core. The compound’s structure includes:
- Imidazolidinone ring: A five-membered heterocyclic ring with two ketone groups at positions 2 and 5.
- Substituents: A methyl group and a p-tolyl (4-methylphenyl) group at position 4 of the imidazolidinone ring.
- Acetamide side chain: A 2-methoxybenzyl group attached to the nitrogen of the acetamide moiety.
The synthesis of analogous compounds (e.g., ) often involves coupling reactions between activated carboxylic acids and amines, followed by oxidation or purification steps .
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-8-10-16(11-9-14)21(2)19(26)24(20(27)23-21)13-18(25)22-12-15-6-4-5-7-17(15)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
LIHPRDOCMCAXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for WAY-351429 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
WAY-351429 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that derivatives of acetamides similar to N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.27 µM |
| Compound B | Escherichia coli | 1.43 µM |
| Compound C | Candida albicans | 2.60 µM |
These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of such compounds, making them potential candidates for developing new antibiotics.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research has shown that compounds with similar imidazolidinone structures can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity Against HCT116 Cells
In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU). The most potent derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 Value (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| Compound D | 5.85 | More potent |
| Compound E | 4.53 | More potent |
These results indicate that this compound and its analogs could serve as promising leads in anticancer drug development.
Antitubercular Activity
The compound has also shown promise in treating tuberculosis. Studies have assessed its efficacy against Mycobacterium tuberculosis and found that certain derivatives possess significant inhibitory action on vital mycobacterial enzymes.
Research Findings
In vitro studies demonstrated that some derivatives exhibited strong activity against Mycobacterium tuberculosis H37Rv, indicating their potential as antitubercular agents.
Table 3: In Vitro Antitubercular Activity
| Compound Name | Enzyme Target | Inhibition Percentage (%) |
|---|---|---|
| Compound F | Isocitrate lyase | 75 |
| Compound G | Pantothenate synthetase | 80 |
These findings highlight the potential of this compound in addressing infectious diseases like tuberculosis.
Mechanism of Action
WAY-351429 exerts its effects by inhibiting choline kinase, an enzyme crucial for the synthesis of phosphatidylcholine. By blocking this enzyme, the compound can disrupt the production of cell membranes, affecting various cellular functions. The molecular targets and pathways involved include the choline kinase pathway and related metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related derivatives based on substituent effects, molecular properties, and biological activities. Key analogs include:
2-Chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide (CAS: 956728-19-1)
- Molecular Formula : C₁₄H₁₆ClN₃O₃
- Key Features: Chloroacetamide group and 4-(2-phenylethyl) substituent on the imidazolidinone.
- Toxicity: Higher acute toxicity (Packing Group III, UN# 2811) compared to non-halogenated analogs.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Molecular Formula : C₁₇H₁₂Cl₂N₄O₃
- Key Features: Quinazolinone core and dichlorophenylmethyl substituent.
- Comparison: The quinazolinone ring (aromatic, planar) may enhance π-π stacking interactions in biological targets compared to the imidazolidinone .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
- Molecular Formula : C₂₄H₂₂N₄O₃
- Key Features : Benzimidazole and benzodioxol substituents.
- Benzodioxol group increases metabolic stability due to electron-rich oxygen atoms. Activity: Identified as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor .
2-(4-{2-Bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide
- Molecular Formula : C₂₈H₂₃BrN₄O₅
- Key Features: Bromine atom, cyanobenzyloxy group, and extended conjugation.
- High molecular weight (575.41 g/mol) could reduce bioavailability compared to the target compound.
2-[(4E)-2,5-Dioxo-4-(thiophen-2-ylmethylidene)imidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C₁₇H₁₅N₃O₃S
- Key Features: Thiophene-conjugated imidazolidinone and 4-methylphenyl group.
- Rigid double bond (4E) may restrict conformational flexibility, affecting target binding.
Research Findings and Implications
- Substituent Effects: Methoxy groups (e.g., 2-methoxybenzyl) improve solubility and metabolic stability compared to halogenated analogs .
- Toxicity Trends : Halogenated derivatives (e.g., chloro, bromo) exhibit higher acute toxicity due to reactive electrophilic centers .
Biological Activity
N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 316.37 g/mol. It features an imidazolidinone core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the imidazolidinone ring and subsequent substitution reactions to introduce the methoxybenzyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through caspase activation pathways .
Antimicrobial Activity
Compounds containing imidazolidinone structures have been evaluated for antimicrobial activity. Research has shown that substitutions on the imidazolidinone ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the low micromolar range, indicating potent activity .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of imidazolidinone derivatives, this compound was tested against several tumor cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial efficacy of various imidazolidinone derivatives. This compound was found to exhibit strong activity against Staphylococcus aureus with an MIC of 5 µg/mL. This highlights its potential application in treating infections caused by antibiotic-resistant strains.
Data Tables
| Activity | Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | A549 | 10 | - |
| Anticancer | C6 | 15 | - |
| Antimicrobial | Staphylococcus aureus | - | 5 |
| Antimicrobial | E. coli | - | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
